molecular formula C12H12BrClN2 B1483652 4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098044-29-0

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1483652
CAS No.: 2098044-29-0
M. Wt: 299.59 g/mol
InChI Key: MACTXRPYSBNVLO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a brominated, phenyl-substituted pyrazole derivative of high interest in organic and medicinal chemistry research. This compound features a 2-chloroethyl chain on one nitrogen atom, which serves as a versatile handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. Pyrazole and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . Scientific studies have shown that pyrazole-based compounds exhibit diverse biological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities . Furthermore, specific pyrazoline derivatives (dihydropyrazoles) have been identified as potent cannabinoid CB1 receptor antagonists, indicating significant research potential in the field of neuroscience and metabolic disorders . The structure of this compound, particularly the bromine substituent, allows for efficient cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the exploration of structure-activity relationships (SAR) in the development of new bioactive molecules . This product is intended for research applications in chemical synthesis and drug discovery. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACTXRPYSBNVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The presence of a bromine atom and a chloroethyl group in the compound could potentially enhance its reactivity, allowing it to interact with various biological targets. The exact mode of action would depend on the specific targets it interacts with .

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups. For instance, the bromine atom might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light or heat .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, it may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions like hydrogen bonding and van der Waals forces.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis . Additionally, it may interact with transcription factors, modulating their ability to regulate gene expression. These interactions can lead to changes in the levels of specific proteins, ultimately affecting cellular function.

Biological Activity

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BrClN2
  • Molecular Weight : 299.59 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity and selectivity toward these targets, potentially leading to significant therapeutic effects.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
    These compounds demonstrate antiproliferative activity, making them promising candidates for cancer therapy .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives with significant MAO-B inhibitory activity and anti-inflammatory effects comparable to standard drugs .
Burguete et al.Reported the synthesis of diaryl pyrazoles with notable antibacterial activity against E. coli and S. aureus .
Chovatia et al.Evaluated anti-tubercular properties of pyrazole derivatives against Mycobacterium tuberculosis, showing promising results .

Comparison with Similar Compounds

Bromo vs. Chloro Derivatives

Isostructural bromo and chloro pyrazoles (e.g., Compounds 4 and 5 in ) exhibit distinct intermolecular interactions due to halogen size and polarizability. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole displays antimicrobial activity, whereas brominated analogs may show altered potency due to differences in hydrophobic interactions with biological targets .

Positional Effects of Halogens

The position of halogens significantly impacts bioactivity. For example, 4-bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole () includes a sulfonylmethyl group that enhances electrophilicity, contrasting with the 2-chloroethyl group in the target compound, which may facilitate nucleophilic substitution reactions .

Physicochemical Properties

Molecular Weight and Solubility

  • Target Compound : ~321.6 g/mol (estimated).
  • 4-Bromo-5-(bromomethyl)-2-(4'-Cl-Ph)-1-Me-1,2-dihydro-3H-pyrazol-3-one : m/z 381 [M+H]⁺, higher hydrophobicity due to dual bromine atoms .
  • 5-Amino-1-(2-bromopropanoyl)-3-Me-1H-pyrazole-4-carbonitrile: m/z 255.2 [M-H]⁻, enhanced solubility from the nitrile group .

Crystallographic Conformation

The dihedral angle between the pyrazole ring and phenyl groups in 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is 74.91°, influencing crystal packing and solubility . Similar analyses for the target compound would require SHELX-refined crystallographic data, a standard in small-molecule structural studies .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole likely involves three key stages:

Pyrazole Core Construction

Pyrazole rings substituted at the 3 and 5 positions are commonly synthesized by condensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 3-phenyl-5-methylpyrazole derivatives can be prepared by reacting phenylhydrazine with methyl-substituted β-diketones or β-ketoesters under acidic or basic conditions.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is a critical step. Literature examples show that bromination of pyrazoles can be achieved using brominating agents such as N-bromosuccinimide (NBS) or phosphorus oxybromide under controlled conditions.

  • For example, in the synthesis of related 4-bromo-pyrazole derivatives, phosphorus oxybromide in acetonitrile has been used effectively to brominate pyrazole rings under reflux conditions, yielding brominated pyrazoles in good yields (~75%) after purification by column chromatography.

Q & A

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact antibacterial potency?

  • Methodological Answer : Fluorine analogs show reduced activity (MIC >128 µg/mL vs. 32 µg/mL for Br) due to weaker halogen bonding with Tyr46 in E. coli FabI. Bromine’s polarizability enhances binding affinity (ΔG = −8.2 kcal/mol vs. −6.7 kcal/mol for F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
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4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

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